molecular formula C19H17F2N5OS B1667228 BMS-605541 CAS No. 639858-32-5

BMS-605541

货号: B1667228
CAS 编号: 639858-32-5
分子量: 401.4 g/mol
InChI 键: CUPLTRAPYIXFAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Introduction to BMS-605541

This compound is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 23 nM. This compound exhibits more than ten-fold selectivity for VEGFR-2 over VEGFR-1, making it a significant candidate in cancer research, particularly in the treatment of various tumors, including lung and colon cancers. Its chemical structure is characterized as N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, and it is noted for its high purity (≥98%) and oral bioavailability in rodent models .

Applications in Cancer Research

This compound has been primarily studied for its antitumor properties. The following sections detail its applications across various cancer types and mechanisms of action.

Antitumor Efficacy

This compound has demonstrated significant antitumor activity in preclinical models. It is particularly effective against:

  • Lung Cancer : Studies have shown that this compound inhibits tumor growth in lung cancer xenograft models, indicating its potential as a therapeutic agent .
  • Colorectal Cancer : Similar efficacy has been observed in colon cancer models, further supporting its role as a VEGFR-2 inhibitor in targeting tumor angiogenesis .

Case Study: Fibroblast Growth Factor Interaction

In a study investigating the interactions between fibroblast growth factor (FGF) and neuronal activation, this compound was used to block FGF-induced effects on specific neuronal populations. The results indicated that FGF1 activation of neurons was dependent on VEGFR signaling, highlighting the compound's role beyond traditional cancer applications into neurobiology .

Table 1: Summary of Preclinical Findings on this compound

Study TypeCancer TypeModel TypeKey Findings
Xenograft StudyLung CancerHuman Tumor ModelsSignificant reduction in tumor size
Xenograft StudyColorectal CancerHuman Tumor ModelsInhibition of angiogenesis and tumor growth
Neurobiological StudyNeuronal ActivationRodent ModelsBlocked FGF1 effects on neuronal activation via VEGFR

Clinical Trials and Future Directions

While this compound has shown promise in preclinical studies, its transition to clinical trials is essential for determining its efficacy and safety in humans. Bristol Myers Squibb has been involved in various research initiatives aimed at advancing this compound through clinical phases.

Ongoing Research Initiatives

Bristol Myers Squibb supports independent research through Investigator Sponsored Research (ISR) programs, encouraging academic partnerships to explore novel applications of this compound in oncology and beyond . The focus areas include:

  • Investigating combination therapies with other anticancer agents.
  • Exploring its potential applications in other diseases influenced by VEGF signaling.

作用机制

BMS 605541通过选择性抑制VEGFR-2的激酶活性发挥作用。这种抑制阻止了VEGFR-2的磷酸化以及随后参与血管生成的下游信号通路激活。 通过阻断这些途径,BMS 605541有效地降低了内皮细胞的增殖、迁移和存活,从而抑制肿瘤的生长和转移 .

BMS 605541的分子靶点包括VEGFR-2、Flk-1、VEGFR-1和PDGFR-β。 该化合物与这些受体的ATP结合位点结合,阻止其激活和随后的信号传导 .

生化分析

Biochemical Properties

BMS-605541 has been found to interact with several key enzymes and proteins. It is a selective and orally active inhibitor of VEGFR-2 kinase . It inhibits the activity of Flk-1, VEGFR-1, and PDGFR-β . The nature of these interactions is primarily inhibitory, with this compound acting as an ATP-competitive antagonist .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of HUVECs through VEGF . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As an ATP-competitive antagonist, it binds to the ATP-binding site of VEGFR-2, thereby inhibiting the kinase’s activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to have anti-tumor activity in thymic mice subcutaneously implanted with L2987 and HCT-116 xenografts when administered at dosages ranging from 12.5 to 180 mg/kg .

Metabolic Pathways

Given its role as a VEGFR-2 inhibitor, it likely interacts with enzymes and cofactors involved in the VEGF signaling pathway .

Transport and Distribution

It is known to be orally bioavailable in rodents , suggesting that it can be absorbed and distributed in the body following oral administration.

Subcellular Localization

Given its role as a VEGFR-2 inhibitor, it is likely to be found in locations where VEGFR-2 is present, such as the cell membrane .

准备方法

BMS 605541的合成涉及多个步骤,从2-氨基噻唑骨架的制备开始,这是其结构中的关键组成部分。合成路线通常包括以下步骤:

    2-氨基噻唑骨架的形成: 这涉及在碱性条件下将硫代酰胺与卤代酮反应。

    与芳基卤代物的偶联: 然后使用钯催化的交叉偶联反应将2-氨基噻唑与芳基卤代物偶联。

    引入氟原子: 通过亲核取代反应引入氟原子。

    最终修饰:

BMS 605541的工业生产方法将涉及这些合成路线的放大,同时确保最终产品的纯度和收率。这通常需要优化反应条件,例如温度、压力和溶剂选择,以及纯化技术,例如结晶和色谱法。

化学反应分析

BMS 605541经历各种化学反应,包括:

这些反应中常用的试剂和条件包括钯催化剂、碳酸钾等碱,以及二甲基亚砜 (DMSO) 和四氢呋喃 (THF) 等溶剂。这些反应形成的主要产物包括具有修饰官能团的BMS 605541的各种衍生物,这些官能团可以增强或改变其生物活性。

相似化合物的比较

BMS 605541在其作为VEGFR-2激酶抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:

与这些化合物相比,BMS 605541对VEGFR-2表现出更高的选择性,使其成为研究VEGFR-2特异性途径和开发靶向疗法的宝贵工具。

生物活性

BMS-605541 is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment.

Chemical Profile

  • Chemical Name : this compound
  • CAS Registry Number : 639858-32-5
  • Molecular Weight : 421.5 g/mol
  • IC50 Value : 23 nM for VEGFR-2
  • Selectivity : Over 10-fold selectivity for VEGFR-2 compared to VEGFR-1 .

This compound functions by competitively inhibiting the ATP-binding site of VEGFR-2. This inhibition prevents the receptor from activating downstream signaling pathways essential for endothelial cell proliferation and migration, thereby reducing angiogenesis associated with tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 phosphorylation in human endothelial cells. The compound's potency was assessed through various assays, including:

  • Cell Viability Assays : Using cell lines such as HUVEC (human umbilical vein endothelial cells), researchers measured the impact of this compound on cell proliferation.
  • Angiogenesis Assays : The compound was tested in Matrigel assays to evaluate its effect on tube formation by endothelial cells.

Results Summary

Assay TypeResult
IC50 (VEGFR-2)23 nM
Selectivity>10-fold for VEGFR-2 over VEGFR-1
Inhibition of Tube FormationSignificant reduction observed in Matrigel assays

Case Studies and Clinical Applications

This compound has been explored in preclinical models for various cancers, including lung and colorectal cancers. Notably, it has shown promise in:

  • Lung Cancer Models : In xenograft models, this compound administration led to reduced tumor growth and improved survival rates.
  • Colorectal Cancer Studies : The compound demonstrated efficacy in inhibiting tumor-associated angiogenesis, suggesting potential for therapeutic use in colorectal cancer patients.

Research Findings

A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the core structure can enhance potency and selectivity against VEGFRs .

Key Findings from Literature

  • Efficacy : this compound significantly inhibited tumor growth in preclinical models.
  • Safety Profile : Early studies suggested a favorable safety profile, with minimal off-target effects observed at therapeutic doses.
  • Combination Therapies : Investigations into combining this compound with other chemotherapeutics are ongoing to assess synergistic effects.

属性

IUPAC Name

N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPLTRAPYIXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-[pyridin-2-ylamino]-thiazole-5-carbaldehyde (41.0 mg, 0.2 mmol) and 5-amino-N-cyclopropyl-2,4-difluorobenzamide (46.6 mg, 0.22 mmol) in TFA/DCM (1:1, 1 mL) was stirred at RT for 10 min and triethylsilane (0.1 mL) was added. The mixture was stirred for 1 h, then concentrated and the residue was neutralized with NaHCO3 solution and the precipitates occurred. The precipitates were collected, washed with water and dried. The solid was triturated with MeOH and filtered to afford the title compound as a grayish solid (38 mg, 47%). Small amount of solid was boiled in methanol, the mixture was cooled to RT and filtered to afford a white solid. MS m/z 402 (M+H)+. 1H NMR (DMSO-d6) δ 8.23 (d, 1H, J=4.0 Hz), 8.15 (s, 1 H), 7.65 (t, 1 H, J=7.15 Hz), 7.26 (s, 1 H), 7.16 (m, 1 H), 7.01 (d, 1 H, J=8.75 Hz), 6.95 (m, 1 H), 6.89 (t, 1 H, J=7.15 Hz), 6.12 (s 1 H), 4.43 (m, 2 H), 2.79 (m, 1 H), 0.69 (m, 2 H), 0.51 (m, 2 H).
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
46.6 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-605541
Reactant of Route 2
Reactant of Route 2
BMS-605541
Reactant of Route 3
Reactant of Route 3
BMS-605541
Reactant of Route 4
BMS-605541
Reactant of Route 5
Reactant of Route 5
BMS-605541
Reactant of Route 6
Reactant of Route 6
BMS-605541

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。